molecular formula C18H20N4O B2718256 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2329366-85-8

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole

Cat. No. B2718256
CAS RN: 2329366-85-8
M. Wt: 308.385
InChI Key: XVFLTHBFDHUKST-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzoxazole ring and a pyrimidine ring, both of which are common structures in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure likely involves a benzoxazole ring attached to a piperidine ring with a pyrimidine ring. The exact structure would depend on the specific locations of these rings and any additional functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and stability could be influenced by the presence and location of the functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some pyrimidine derivatives are known to inhibit certain enzymes, affecting cellular signaling pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-12-13(2)19-11-20-17(12)22-9-5-6-14(10-22)18-21-15-7-3-4-8-16(15)23-18/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFLTHBFDHUKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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